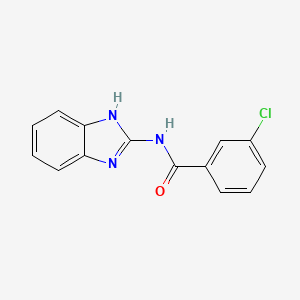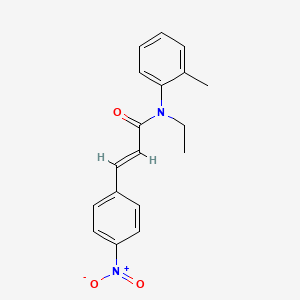
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide, also known as DPA, is a compound that has been studied extensively for its potential therapeutic applications. DPA belongs to the class of compounds known as arylacrylamides, which have been found to exhibit a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. This compound has been found to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the protein, nuclear factor kappa B (NF-κB), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In inflammation research, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In pain research, this compound has been found to reduce the sensitivity of neurons to pain stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is that it has been extensively studied and its properties are well characterized. This compound is also relatively easy to synthesize, which makes it readily available for research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-phenylacrylamide. One area of research is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. This could lead to the identification of new targets for drug development. Finally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base catalyst. This reaction results in the formation of the intermediate, 2,4-dimethoxyphenyl-3-phenylpropenoic acid, which is then converted into this compound by reaction with thionyl chloride and a secondary amine.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been found to have analgesic properties, which may make it useful for the treatment of pain.
Propriétés
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNAUFMNGYJQCE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)


![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)


![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)